
5-(2,6-Dimethylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dimethylphenyl)thiazol-2-amine is a chemical compound with the molecular formula C11H12N2S It belongs to the class of thiazole derivatives, which are known for their diverse biological activities Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylphenyl)thiazol-2-amine typically involves the reaction of 2,6-dimethylaniline with thioamide derivatives under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.
Scientific Research Applications
Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent. Thiazole derivatives have been found to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable thiazole ring structure.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes such as β-ketoacyl-ACP synthase, which plays a crucial role in bacterial fatty acid biosynthesis. This inhibition disrupts the synthesis of essential fatty acids, leading to bacterial cell death. Additionally, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dimethylphenyl)thiazol-2-amine: Similar structure with different substitution pattern on the aromatic ring.
2-Aminothiazole: Basic thiazole structure with an amino group at the 2-position.
Benzothiazole: Contains a fused benzene ring with the thiazole ring, exhibiting different chemical properties.
Uniqueness
5-(2,6-Dimethylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 6 positions of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other thiazole derivatives.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
5-(2,6-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2S/c1-7-4-3-5-8(2)10(7)9-6-13-11(12)14-9/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
YWTVUILRKSTOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



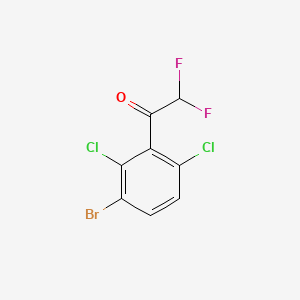
![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)

![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)
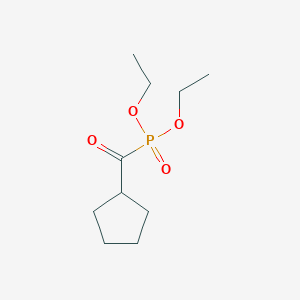
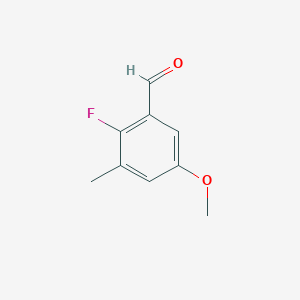

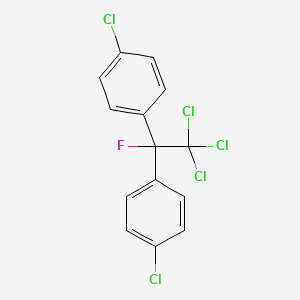
![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
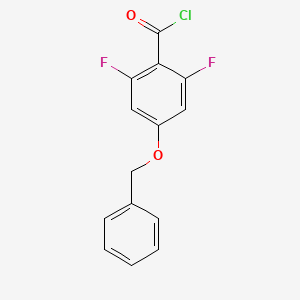
![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
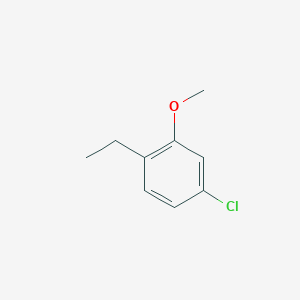
![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)
